

A Theoretical and Experimental Guide to 2-Hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxy-5-iodobenzaldehyde*

Cat. No.: *B156012*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydroxy-5-iodobenzaldehyde** (also known as 5-iodosalicylaldehyde), a valuable building block in medicinal chemistry and organic synthesis. While extensive theoretical studies on this specific molecule are not yet prevalent in scientific literature, this document outlines a robust computational methodology for its theoretical analysis, based on established practices for similar aromatic aldehydes. This guide also presents a detailed, verified experimental protocol for its synthesis and collates its key physicochemical properties.

Physicochemical Properties

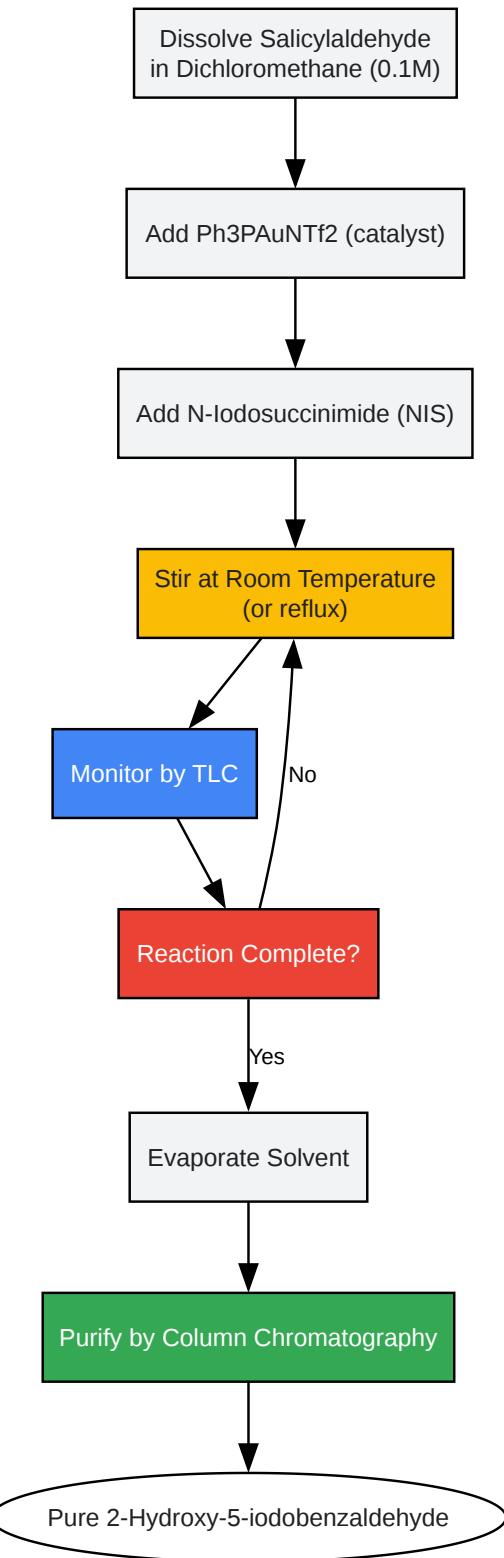
2-Hydroxy-5-iodobenzaldehyde is a solid, appearing as a white to light yellow or orange powder or crystal.^[1] It is recognized for its utility as an intermediate in the synthesis of more complex molecules, including potential anti-inflammatory and antimicrobial agents.^[2]

Property	Value	Reference
Molecular Formula	C ₇ H ₅ IO ₂	
Molecular Weight	248.02 g/mol	
CAS Number	1761-62-2	[3]
Melting Point	98-100 °C (lit.)	[3]
Appearance	White to Light yellow/orange powder	
Purity	>95.0% (GC)	
Synonyms	5-Iodosalicylaldehyde	[3]

Experimental Protocol: Synthesis of 2-Hydroxy-5-iodobenzaldehyde

The following protocol describes a general and effective method for the synthesis of **2-Hydroxy-5-iodobenzaldehyde** from salicylaldehyde.[\[3\]](#)

Materials:


- Salicylaldehyde (1 mmol)
- Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane ((CH₂Cl)₂) (to make a 0.1 M solution)
- Triphenylphosphorane bis(trifluoromethylsulfonyl)imide (Ph₃PAuNTf₂) (0.025 mmol, 19 mg)
- N-Iodosuccinimide (NIS) (1.1 mmol, 248 mg)
- Standard laboratory glassware
- Magnetic stirrer
- Thin Layer Chromatography (TLC) apparatus
- Rotary evaporator

- Column chromatography setup

Procedure:

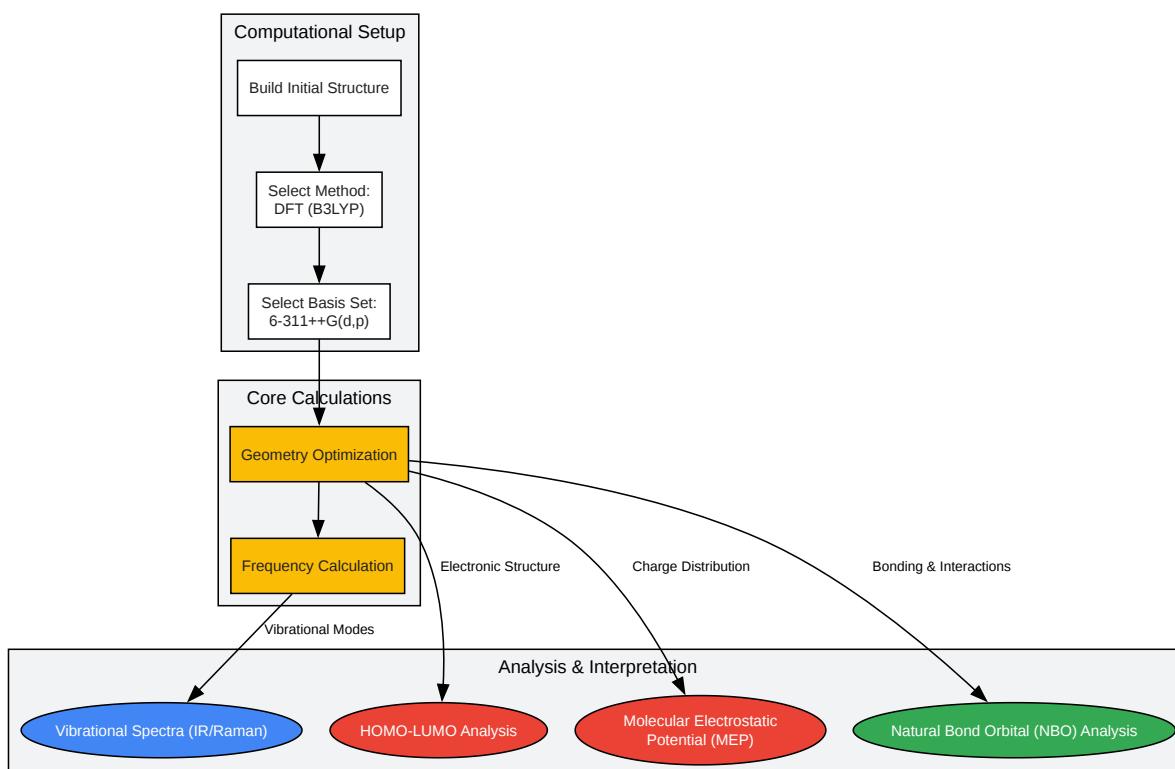
- Dissolution: In a round-bottom flask, prepare a 0.1 M solution of salicylaldehyde by dissolving it in either dichloromethane or 1,2-dichloroethane.
- Catalyst Addition: To the stirred solution, add triphenylphosphorane bis(trifluoromethylsulfonyl)imide ($\text{Ph}_3\text{PAuNTf}_2$).
- Iodinating Agent Addition: Following the catalyst, add N-iodosuccinimide (NIS) to the reaction mixture.
- Reaction: Stir the mixture at room temperature. The reaction can also be conducted under reflux conditions to potentially increase the rate.
- Monitoring: Monitor the progress of the reaction for the complete conversion of salicylaldehyde using Thin Layer Chromatography (TLC).
- Solvent Removal: Once the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product should be purified by column chromatography to obtain pure **2-Hydroxy-5-iodobenzaldehyde**.

Synthesis Workflow for 2-Hydroxy-5-iodobenzaldehyde

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **2-Hydroxy-5-iodobenzaldehyde**.

Theoretical Studies: A Methodological Approach

While specific computational studies on **2-Hydroxy-5-iodobenzaldehyde** are not readily available, this section outlines a robust and widely accepted protocol for its theoretical investigation using Density Functional Theory (DFT). This methodology is based on successful analyses of similar substituted benzaldehydes and other aromatic systems.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)


Computational Protocol

The following protocol details the steps for a comprehensive theoretical analysis of the molecule.

- Geometry Optimization:
 - Method: Density Functional Theory (DFT).
 - Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[\[4\]](#)[\[5\]](#)
 - Basis Set: 6-311++G(d,p).[\[4\]](#)[\[5\]](#) This basis set is recommended for its balance of accuracy and computational cost, providing a good description of electron correlation and polarization.
 - Software: Gaussian, ORCA, or similar quantum chemistry software packages.
 - Procedure: The initial molecular structure of **2-Hydroxy-5-iodobenzaldehyde** is built and optimized to find the global minimum on the potential energy surface. A frequency calculation is then performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
- Vibrational Analysis:
 - Procedure: Using the optimized geometry, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)).
 - Output: This calculation yields the theoretical infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra.[\[5\]](#)[\[8\]](#)

- Significance: The analysis helps in the assignment of experimental vibrational bands to specific molecular motions (e.g., C=O stretch, O-H bend).
- Electronic Properties Analysis:
 - Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
 - Significance: The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap suggests higher reactivity.
 - Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.
 - Significance: The MEP is invaluable for predicting how the molecule will interact with other species, highlighting regions prone to electrophilic or nucleophilic attack.
- Natural Bond Orbital (NBO) Analysis:
 - Procedure: NBO analysis is performed on the optimized structure to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.[2][5][9]
 - Significance: This analysis provides a quantitative picture of the Lewis structure, bond polarities, and the stabilizing effects of electron delocalization within the molecule.

Workflow for Theoretical Analysis of 2-Hydroxy-5-iodobenzaldehyde

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the theoretical analysis of **2-Hydroxy-5-iodobenzaldehyde**.

Conclusion

2-Hydroxy-5-iodobenzaldehyde is a significant compound with practical applications in chemical synthesis. While this guide provides a solid foundation with a detailed synthesis protocol and known physical properties, the area of its theoretical and computational characterization remains largely unexplored. The proposed methodological framework for DFT calculations offers a clear pathway for future research to elucidate its electronic structure, reactivity, and spectroscopic properties. Such studies would not only contribute to a fundamental understanding of this molecule but also enhance its application in rational drug design and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-5-iodobenzaldehyde | 1761-62-2 | TCI AMERICA [tcichemicals.com]
- 2. q-chem.com [q-chem.com]
- 3. 2-HYDROXY-5-IODO-BENZALDEHYDE | 1761-62-2 [chemicalbook.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. NBO [cup.uni-muenchen.de]
- To cite this document: BenchChem. [A Theoretical and Experimental Guide to 2-Hydroxy-5-iodobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156012#theoretical-studies-on-2-hydroxy-5-iodobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com